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Compound of Interest

Compound Name: Rhodamine B amine

Cat. No.: B562732 Get Quote

Introduction

Rhodamine B is a highly versatile and robust fluorescent dye from the xanthene family, widely

recognized for its brilliant fluorescence, high quantum yield, and excellent photostability.[1][2][3]

It serves as a cornerstone fluorophore in various biotechnology applications, including

fluorescence microscopy, flow cytometry, and ELISA.[4][5] Its derivatives, particularly those

with reactive amine groups or designed for conjugation, are invaluable tools for labeling and

tracking biomolecules, staining cellular organelles, and probing physiological states in both

fixed and living cells.[6][7][8]

The spectral properties of Rhodamine B, with excitation and emission maxima typically around

570 nm and 590 nm respectively, place it in the orange-red portion of the spectrum.[1] This is

advantageous for biological imaging as it helps to minimize interference from natural cellular

autofluorescence, which is more prevalent in the blue-green region. The dye's fluorescence is

influenced by its microenvironment, including factors like pH and solvent polarity. It exists in a

pH-dependent equilibrium between a fluorescent zwitterionic form (dominant at neutral pH) and

a non-fluorescent spirolactam form.[1][9] This property can be a critical consideration in

experimental design but is also harnessed for creating "turn-on" fluorescent probes.[9][10]

Core Applications

Organelle Staining: Rhodamine B and its lipophilic cationic derivatives are renowned for their

ability to accumulate in mitochondria, driven by the negative mitochondrial membrane
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potential. This makes them excellent probes for visualizing mitochondrial morphology and

assessing cell health.[2][3][11][12]

Covalent Labeling: Amine-reactive derivatives of Rhodamine B, such as those containing N-

hydroxysuccinimide (NHS) esters or isothiocyanates (ITC), are used to form stable covalent

bonds with primary amines on proteins, peptides, and nucleic acids.[1][13] This enables

researchers to track the localization, dynamics, and interactions of specific biomolecules.

Live-Cell Imaging: The cell permeability and brightness of Rhodamine B derivatives make

them suitable for dynamic studies in living cells.[14] They have been used to monitor

processes like mitochondrial fusion and fission, protein trafficking, and changes in membrane

potential over time.[2][3][13]

Flow Cytometry: Rhodamine-conjugated antibodies or probes are frequently used in flow

cytometry to identify and sort cell populations based on the expression of specific markers.

[4][7]

Photophysical and Chemical Properties
The quantitative properties of Rhodamine B are crucial for designing experiments and selecting

appropriate filter sets for microscopy. The following data has been compiled from various

sources and is solvent-dependent.
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Property Value Notes

Excitation Maximum (λex) ~570 nm In ethanol/neutral pH.[1]

Emission Maximum (λem) ~590 nm In ethanol/neutral pH.[1]

Molar Extinction Coefficient ~106,000 cm⁻¹M⁻¹ At 543 nm in ethanol.[15]

Quantum Yield (Φ) 0.31 (in Water)
Highly solvent and

environment dependent.[16]

0.49 - 0.70 (in Ethanol)

Values vary depending on

specific conditions and

measurement technique.[4][15]

Molecular Formula C₂₈H₃₁ClN₂O₃
For Rhodamine B

hydrochloride.[4]

Molar Mass 479.02 g/mol
For Rhodamine B

hydrochloride.[4]

Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial
Membrane Potential
This protocol describes the use of a Rhodamine-based dye (e.g., Rhodamine 123, a derivative

often used for this purpose) to assess mitochondrial health in living cells. Healthy mitochondria

maintain a high membrane potential and will accumulate the dye, resulting in bright

fluorescence. Apoptotic or unhealthy cells exhibit a decreased membrane potential, leading to

reduced dye accumulation and dimmer fluorescence.[17][18]

Materials:

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS).

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) for

positive control.
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Cultured cells on glass-bottom dishes or chamber slides.

Fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red filter set).

Procedure:

Cell Preparation: Culture cells to a confluence of 60-80% on a suitable imaging dish. Ensure

cells are healthy and adherent.

Prepare Staining Solution: Dilute the Rhodamine 123 stock solution to a final working

concentration of 1-10 µM in pre-warmed live-cell imaging medium. The optimal concentration

should be determined empirically for each cell type.

Positive Control (Optional but Recommended): For a positive control well, add CCCP to the

medium to a final concentration of 10-50 µM and incubate for 5-10 minutes. This will

depolarize the mitochondrial membrane.[17]

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed

imaging medium. Add the Rhodamine 123 staining solution to the cells.

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from

light.

Wash: Remove the staining solution and wash the cells two to three times with pre-warmed

imaging medium to remove excess dye and reduce background fluorescence.

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images

using settings optimized to minimize phototoxicity, especially for time-lapse experiments.

Healthy cells will show bright, punctate fluorescence in the mitochondria, while control cells

treated with CCCP will show dim, diffuse fluorescence.
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Workflow: Mitochondrial Membrane Potential Assay
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Workflow for assessing mitochondrial membrane potential.
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Protocol 2: Covalent Conjugation of Rhodamine B NHS
Ester to a Protein
This protocol provides a general method for labeling a protein with an amine-reactive

Rhodamine B N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines

(e.g., lysine residues, N-terminus) to form a stable amide bond.[1][13]

Materials:

Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

Buffers like Tris are incompatible.

Rhodamine B NHS ester.

Anhydrous dimethyl sulfoxide (DMSO).

Purification column (e.g., PD-10 desalting column) equilibrated with desired storage buffer

(e.g., PBS).

Procedure:

Protein Preparation: The protein solution should be at a concentration of 1-10 mg/mL. If the

protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an

amine-free buffer like PBS via dialysis or buffer exchange column.[13]

Prepare Dye Solution: Immediately before use, dissolve the Rhodamine B NHS ester in

anhydrous DMSO to create a 10 mM stock solution.[13] Vortex briefly to ensure it is fully

dissolved.

Conjugation Reaction:

Calculate the required volume of the dye solution. A molar ratio of 5:1 to 10:1 (dye:protein)

is a common starting point.[13] The optimal ratio depends on the protein and desired

degree of labeling (DOL) and should be optimized.

While gently stirring, add the calculated amount of dye solution to the protein solution.
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Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Conjugate:

Separate the labeled protein from unreacted free dye using a desalting or size-exclusion

chromatography column (e.g., a PD-10 column).[13]

Load the reaction mixture onto the equilibrated column.

Elute the protein-dye conjugate according to the manufacturer's instructions, typically with

PBS. The labeled protein will elute first as a colored band, while the smaller free dye

molecules are retained longer.

Characterization (Optional):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and at the absorption maximum of Rhodamine B (~570 nm).

The DOL can be calculated using the molar extinction coefficients of the protein and the

dye.

Storage: Store the purified conjugate at 4°C or -20°C, protected from light. Add a storage

agent like glycerol or BSA if necessary.
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Process: Protein Labeling with Rhodamine B NHS Ester
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Simplified workflow for protein conjugation.

General Workflow for Fluorescence Microscopy Imaging
This diagram outlines the fundamental steps involved in a typical fluorescence microscopy

experiment, from sample preparation to final image analysis.
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General Workflow for Fluorescence Microscopy
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Standard steps in a fluorescence imaging experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lifetein.com [lifetein.com]

2. BJOC - Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent
probes of mitochondria in living C. elegans [beilstein-journals.org]

3. Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of
mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

4. Rhodamine B - Wikipedia [en.wikipedia.org]

5. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]

6. probes.bocsci.com [probes.bocsci.com]

7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

8. bocsci.com [bocsci.com]

9. pubs.acs.org [pubs.acs.org]

10. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile
Materials - PMC [pmc.ncbi.nlm.nih.gov]

11. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial
membrane potential in drug-sensitive and -resistant cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. bioconjugation.bocsci.com [bioconjugation.bocsci.com]

14. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

15. omlc.org [omlc.org]

16. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

17. apexbt.com [apexbt.com]

18. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b562732?utm_src=pdf-custom-synthesis
https://lifetein.com/blog/rhodamine-b-fluorescent-labeling/
https://www.beilstein-journals.org/bjoc/articles/8/243
https://www.beilstein-journals.org/bjoc/articles/8/243
https://pmc.ncbi.nlm.nih.gov/articles/PMC3554599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3554599/
https://en.wikipedia.org/wiki/Rhodamine_B
https://www.chemicalbook.com/article/applications-of-rhodamine-b.htm
https://probes.bocsci.com/resources/rhodamine-staining-protocols-tips-for-high-quality-and-reproducible-results.html
https://shop.hdchemicals.co.uk/blogs/news/fluorescent-marvel-rhodamine-b-and-its-multifaceted-applications
https://www.bocsci.com/product/rhodamine-b-amine-cas-100992-88-9-223502.html
https://pubs.acs.org/doi/10.1021/acsomega.1c04206
https://pmc.ncbi.nlm.nih.gov/articles/PMC8587962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8587962/
https://pubmed.ncbi.nlm.nih.gov/12834959/
https://pubmed.ncbi.nlm.nih.gov/12834959/
https://pubmed.ncbi.nlm.nih.gov/12834959/
https://www.researchgate.net/publication/10683472_Rhodamine_B_as_a_mitochondrial_probe_for_measurement_and_monitoring_of_mitochondrial_membrane_potential_in_drug-sensitive_and_-resistant_cells
https://bioconjugation.bocsci.com/resources/comprehensive-guide-to-rhodamine-conjugation-techniques-applications-and-best-practices.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11503488/
https://omlc.org/spectra/PhotochemCAD/html/rhodamineB.html
https://www.aatbio.com/resources/faq-frequently-asked-questions/What-is-the-quantum-yield-of-rhodamine-B
https://www.apexbt.com/downloader/document/K2232/Protocol.pdf
https://www.researchgate.net/figure/Fluorescent-mitochondria-potential-staining-Rhodamine-B-staining-indicated-mitochondrial_fig6_275055801
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes: Rhodamine B Amine in Fluorescence
Microscopy and Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562732#rhodamine-b-amine-in-fluorescence-
microscopy-and-live-cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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